3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride
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Overview
Description
3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. This compound is characterized by the presence of an imidazolium cation with an aminopropyl side chain and a chloride anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials, making them useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride typically involves the alkylation of 1-methylimidazole with 3-chloropropylamine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
Alkylation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride anion can be replaced by other nucleophiles.
Oxidation: The aminopropyl side chain can be oxidized to form different functional groups.
Coordination Chemistry: The imidazolium cation can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coordination Chemistry: Metal salts such as copper(II) sulfate or palladium(II) chloride are commonly used.
Major Products
Nucleophilic Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Coordination Chemistry: Metal-imidazolium complexes.
Scientific Research Applications
3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride has a wide range of applications in scientific research:
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride exerts its effects is largely dependent on its ionic nature and the presence of the aminopropyl group. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and coordination with metal ions. The aminopropyl side chain can participate in additional hydrogen bonding and nucleophilic reactions, enhancing the compound’s reactivity and versatility.
Comparison with Similar Compounds
3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium Chloride: Lacks the aminopropyl group, making it less reactive in certain nucleophilic and hydrogen bonding interactions.
1-Ethyl-3-methylimidazolium Chloride: Similar in structure but with a shorter alkyl chain, affecting its solubility and thermal stability.
1-(3-Aminopropyl)-3-methylimidazolium Bromide: Similar in structure but with a different anion, which can influence its reactivity and solubility.
The presence of the aminopropyl group in this compound provides unique reactivity and interaction capabilities, making it particularly useful in applications requiring strong hydrogen bonding and nucleophilic activity.
Properties
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propan-1-amine;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N3.ClH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2-4,8H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOQUYNBNIMBOW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCN.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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